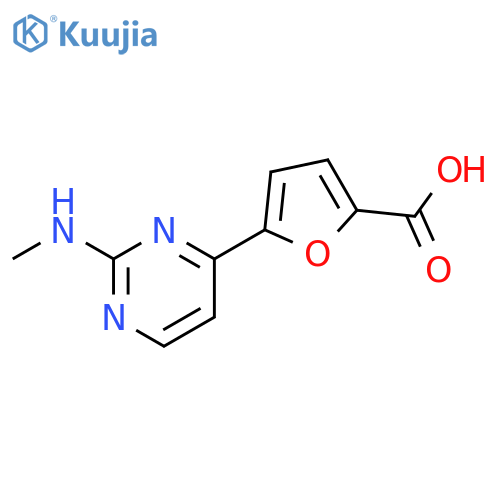

Cas no 1403566-60-8 (5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)

1403566-60-8 structure

商品名:5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid

CAS番号:1403566-60-8

MF:C10H9N3O3

メガワット:219.196761846542

CID:5160108

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid

-

- インチ: 1S/C10H9N3O3/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)

- InChIKey: HAFRCFNKLKOMNA-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C=CN=C(NC)N=2)=CC=C1C(O)=O

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM502867-1g |

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylicacid |

1403566-60-8 | 97% | 1g |

$505 | 2023-02-02 |

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1403566-60-8 (5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 13769-43-2(potassium metavanadate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量